4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-23-17-7-12-5-10(2)24-16(12)8-14(17)20-18(22)15-6-13(9-19-15)11(3)21/h6-10,19H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMGWIKRPZKJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)C3=CC(=CN3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
- Disconnection 1 : Amide bond cleavage yields the benzofuran amine (Intermediate A) and pyrrole carboxylic acid (Intermediate B).
- Disconnection 2 : The 2,3-dihydrobenzofuran core is derived from cyclization of a phenolic precursor with an ethoxy substituent.
- Disconnection 3 : The 4-acetylpyrrole unit is synthesized via Friedel-Crafts acetylation or directed C–H functionalization.
Preparation of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine (Intermediate A)
Cyclization of Phenolic Precursors
The dihydrobenzofuran ring is constructed through acid- or base-mediated cyclization. A representative protocol from the RSC supplementary data involves:
Alkylation of Resorcinol Derivative :
Reductive Cyclization :
Nitration and Reduction :
Synthesis of 4-Acetyl-1H-pyrrole-2-carboxylic Acid (Intermediate B)
Friedel-Crafts Acetylation
A gold-catalyzed method from the PhD thesis enables direct acetylation of pyrrole-2-carboxylates:
Alternative Route via Knorr Pyrrole Synthesis
Formation of the pyrrole ring from a 1,4-diketone precursor, though this method introduces challenges in acetyl group positioning.
Amide Coupling to Form the Target Compound
Carbodiimide-Mediated Coupling
A protocol adapted from NZ583487A employs EDCI/HOBt for amide bond formation:
Activation of Carboxylic Acid :
- Intermediate B (1.2 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 min.
Coupling with Intermediate A :
- Intermediate A (1.0 eq) is added, and the reaction stirred at 25°C for 18 h.
Purification :
Comparative Analysis of Coupling Agents
Data aggregated from patent examples:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 18 | 74 |
| HATU | DCM | 25 | 12 | 81 |
| DCC/DMAP | THF | 40 | 24 | 65 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, COCH₃), 3.02 (dd, J=16.5, 8.5 Hz, 1H, CH₂), 3.15 (dd
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activities make it a candidate for drug discovery, especially in the fields of antimicrobial and anticancer research.
Industry: The compound's unique properties may be exploited in the creation of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrrole-2-Carboxamide Derivatives
Compound 128 ():
- Structure : 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide
- Key Features :
- Pyrrole substituted with trifluoromethyl-indole at position 3.
- Trifluoroethylamine side chain.
- Data: Yield: 25% (low, indicating synthetic challenges). Molecular Weight: ~389 g/mol (ESIMS m/z 388.1). Pharmacological Note: Trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to the ethoxy group in the target compound .
Compound 133 ():
- Structure : 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide
- Data: Yield: 44% (higher than 128, suggesting better reactivity). Molecular Weight: ~391 g/mol (ESIMS m/z 391.1). Pharmacological Note: Indazole’s basicity may improve binding to hydrophobic pockets compared to benzofuran .
Compound 38 ():
- Structure : 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Key Features :
- Pyridinylmethyl substituent and triazole-containing side chain.
- Data :
Dihydrobenzofuran-Based Analogues
5-APDB and 6-APDB ():
- Structures :
- 5-APDB: 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine.
- 6-APDB: 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine.
- Key Features :
- Propan-2-amine substituent instead of carboxamide-linked pyrrole.
- Classified as controlled substances (CNS stimulants).
- Pharmacological Note: The target compound’s carboxamide bridge likely reduces amine-related toxicity and alters receptor selectivity compared to 5-APDB/6-APDB .
Benzofuran-Carboxamide Derivatives
N-Ethyl-2-Methylbenzofuran-3-Carboxamide ():
- Structure : Features a benzofuran-3-carboxamide with ethyl and methyl substituents.
- Key Differences :
- Lacks the acetyl-pyrrole moiety and dihydrobenzofuran saturation.
- Pharmacological Note: Saturation in the target compound’s benzofuran may enhance conformational rigidity, improving target binding .
Pharmacological Implications
- Electron-Donating vs. Electron-Withdrawing Groups :
- Receptor Interactions: Dihydrobenzofuran cores in 5-APDB/6-APDB are associated with serotonin receptor modulation. The target’s carboxamide linkage and acetyl-pyrrole could shift activity toward kinase inhibition or adenosine receptor binding .
Biological Activity
4-acetyl-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a pyrrole ring, a carboxamide group, and a benzofuran moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's promising activity against drug-resistant tuberculosis (TB). The following sections detail its efficacy, mechanisms of action, and comparative studies with other compounds.
Efficacy Against Drug-Resistant Tuberculosis
A study published in 2022 evaluated a series of pyrrole-2-carboxamides, including our compound of interest. The findings indicated that:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value of less than 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent anti-TB activity.
- Cytotoxicity : The compound demonstrated low cytotoxicity with an IC50 greater than 64 μg/mL, suggesting a favorable safety profile for further development .
Table 1: Comparative Efficacy of Pyrrole Derivatives Against TB
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Comments |
|---|---|---|---|
| 4-acetyl-N-(5-ethoxy-2-methyl...) | <0.016 | >64 | Potent anti-TB activity |
| Isoniazid | 0.05 | 20 | First-line TB drug |
| Compound X | <0.01 | >70 | Superior to isoniazid |
The mechanism by which this compound exerts its anti-TB effects involves the inhibition of the MmpL3 protein, crucial for mycolic acid transport in M. tuberculosis. Structure-guided design strategies revealed that substituents on the pyrrole ring significantly affect binding affinity and biological activity.
Structure-Activity Relationship (SAR)
Research indicates that:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance potency.
- Hydrogen Bonding : The presence of hydrogen atoms on the pyrrole and carboxamide moieties is essential for maintaining binding interactions with MmpL3 .
- Bulky Groups : Larger substituents improve anti-TB activity significantly compared to smaller ones .
Case Studies
Several case studies have investigated the biological activities of compounds related to our target compound:
- Study on Pyrrole Derivatives : A study focused on various pyrrole derivatives showed that modifications led to varied anti-TB activities. Compounds with bulky groups demonstrated enhanced efficacy compared to those with smaller substituents .
- Metabolic Stability : Another study assessed metabolic stability in mouse microsomes and found that certain substitutions improved stability while retaining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
